Cas no 1804743-13-2 (3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid)

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid is a fluorinated pyridine derivative with a multifunctional structure, combining an aminomethyl group, a trifluoromethoxy substituent, and an acetic acid moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile building block for drug discovery and crop protection agents. The presence of fluorine and trifluoromethoxy groups enhances metabolic stability and lipophilicity, while the aminomethyl and acetic acid functionalities provide sites for further derivatization. Its structural features make it suitable for applications requiring selective reactivity or bioactivity modulation. The compound is typically handled under controlled conditions due to its reactive groups.
3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid structure
1804743-13-2 structure
商品名:3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid
CAS番号:1804743-13-2
MF:C9H8F4N2O3
メガワット:268.165036201477
CID:4829615

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid
    • インチ: 1S/C9H8F4N2O3/c10-5-1-4(3-14)6(2-7(16)17)15-8(5)18-9(11,12)13/h1H,2-3,14H2,(H,16,17)
    • InChIKey: HFSQXPANMPZWIX-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(N=C(CC(=O)O)C(=C1)CN)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • トポロジー分子極性表面積: 85.4
  • 疎水性パラメータ計算基準値(XlogP): -1.5

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029098591-1g
3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid
1804743-13-2 97%
1g
$1,579.40 2022-04-01

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804743-13-2): A Comprehensive Overview

3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804743-13-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

The molecular structure of 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid is composed of a pyridine ring substituted with an aminomethyl group, a fluorine atom, and a trifluoromethoxy group. These functional groups contribute to the compound's unique chemical and biological properties, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the fluorine atom in 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid enhances its lipophilicity, which can improve its cellular uptake and distribution. Additionally, the trifluoromethoxy group provides further stabilization and can influence the compound's binding affinity to target proteins.

In the context of drug development, 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid has been investigated for its potential as a lead compound in the treatment of various diseases. One notable area of research is its application in neurodegenerative disorders, where it has shown promising activity as a modulator of specific neurotransmitter systems. Studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a valuable candidate for central nervous system (CNS) disorders.

Beyond neurodegenerative diseases, 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid has also been explored for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacological profile of 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid has been further elucidated through extensive preclinical studies. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. Additionally, it has shown low toxicity in animal models, which is a crucial factor for its potential translation into clinical applications.

In terms of synthetic chemistry, the preparation of 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid involves several well-established synthetic routes. One common approach involves the reaction of 5-fluoro-6-trifluoromethoxypyridine with an appropriate aminoalkylating agent followed by carboxylation. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

The structural diversity and functional versatility of 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid have also led to its exploration as a scaffold for drug design. Researchers are actively investigating analogs and derivatives of this compound to enhance its therapeutic efficacy and reduce potential side effects. These efforts are driven by the need to develop more selective and potent drugs for unmet medical needs.

In conclusion, 3-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804743-13-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research continues to advance, this compound is likely to play a significant role in the discovery and development of novel therapeutic agents.

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